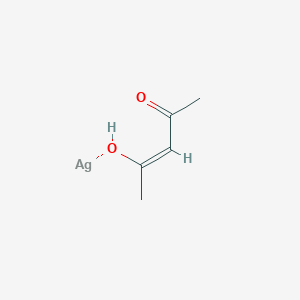

silver pentane-2,4-dione

Description

Historical Development and Research Evolution

The historical development of silver acetylacetonate traces back to the broader understanding of metal acetylacetonates, which have been recognized as coordination complexes since the early development of coordination chemistry principles. The first synthesis of silver acetylacetonate was reported as early as 1893, establishing it as one of the earliest known examples of silver-containing organometallic compounds. However, the pure compound characteristics and comprehensive understanding of its properties remained limited for many decades, reflecting the general challenges associated with characterizing silver-containing coordination complexes.

The evolution of synthetic methodologies for silver acetylacetonate has progressed significantly since its initial discovery. Early synthetic approaches typically involved the direct reaction of silver salts with acetylacetone in the presence of basic conditions. A notable advancement came in 1993 when Wakeshima and coworkers proposed an improved synthesis method involving the equimolar reaction of acetylacetone containing triethylamine with silver nitrate in a mixed solution of dry methanol and acetonitrile, yielding pure silver acetylacetonate. This methodology represented a significant improvement in terms of product purity and reaction efficiency.

Modern synthetic approaches have further refined these methods, with contemporary research focusing on optimizing reaction conditions to ensure high yield and purity. Current methodologies typically involve the reaction of silver nitrate with acetylacetone in the presence of a base, carried out in organic solvents such as ethanol or methanol at room temperature. The general reaction can be represented as silver nitrate plus acetylacetone yielding silver acetylacetonate plus nitric acid, with the product precipitated by adding water and subsequently purified through filtration, washing, and drying processes.

Research evolution has also encompassed the development of specialized characterization techniques for silver acetylacetonate. Early studies relied primarily on elemental analysis and infrared spectroscopy, but modern research employs sophisticated techniques including X-ray diffraction studies, nuclear magnetic resonance spectroscopy (though limited due to the paramagnetic nature of certain silver complexes), and advanced thermal analysis methods. The compound's light sensitivity and tendency to decompose upon prolonged storage have necessitated the development of specialized handling and storage protocols that have evolved considerably over the decades.

Significance in Coordination Chemistry

Silver acetylacetonate occupies a unique position within coordination chemistry due to its distinctive structural and bonding characteristics that differentiate it from other metal acetylacetonates. The compound exhibits the typical bidentate coordination mode characteristic of acetylacetonate ligands, where both oxygen atoms bind to the silver center to form a six-membered chelate ring. This coordination pattern results in a planar ring structure with aromatic character, consistent with delocalized bonding in the monoanionic acetylacetonate portion.

The structural analysis reveals that silver acetylacetonate adopts a coordination geometry that reflects the unique electronic configuration of silver(I) ions. Unlike many transition metal acetylacetonates that commonly form octahedral complexes, silver acetylacetonate typically exhibits different coordination preferences due to the filled d-shell of silver(I). The compound's molecular structure has been characterized using various spectroscopic techniques, with infrared spectroscopy showing characteristic carbonyl stretching bands at approximately 1600 wavenumbers, indicating successful coordination of the acetylacetonate ligand to the silver center.

Table 1: Structural Characteristics of Silver Acetylacetonate

An exceptional aspect of silver acetylacetonate's coordination chemistry involves its propensity for alternative bonding modes. Research has demonstrated that acetylacetonate can also bind to silver through the central carbon atom, a bonding mode that is more common for third-row transition metals such as platinum(II) and iridium(III). This carbon-bonded coordination mode can be distinguished from the conventional oxygen-bonded form through infrared spectroscopy, where carbon-bonded acetylacetonates exhibit carbonyl vibrations closer to the normal range for ketonic carbon-oxygen bonds at approximately 1655 wavenumbers, compared to the lower-energy bands at 1535 wavenumbers for oxygen-bonded acetylacetonates.

The significance of silver acetylacetonate in coordination chemistry extends to its role in understanding ligand field theory applications to silver complexes. The compound serves as a model system for investigating the electronic properties of silver(I) coordination complexes, particularly regarding the influence of the filled d-shell on coordination geometry and reactivity patterns. Research has shown that the aromatic character of the acetylacetonate ring system in silver complexes makes the ligand susceptible to electrophilic substitution reactions, analogous to electrophilic aromatic substitution mechanisms observed in organic chemistry.

Comparative Analysis with Other Metal Acetylacetonates

Silver acetylacetonate exhibits distinct properties when compared to other metal acetylacetonates, reflecting the unique electronic and structural characteristics imparted by the silver(I) center. A comprehensive comparative analysis reveals significant differences in thermal stability, solubility, coordination geometry, and reactivity patterns that distinguish silver acetylacetonate from its transition metal analogs.

Table 2: Comparative Properties of Metal Acetylacetonates

| Metal Complex | Molecular Weight | Melting Point | Coordination Geometry | Color | Magnetic Properties |

|---|---|---|---|---|---|

| Silver acetylacetonate | 206.98 g/mol | 100°C (dec.) | Variable | Colorless/White | Diamagnetic |

| Iron(III) acetylacetonate | 353.17 g/mol | 180-182°C | Octahedral | Red | Paramagnetic (5.90 μB) |

| Copper(II) acetylacetonate | 261.76 g/mol | 284-288°C | Square planar | Blue-violet | Paramagnetic |

| Cobalt(III) acetylacetonate | 356.26 g/mol | >200°C | Octahedral | Dark green | Diamagnetic |

The thermal stability comparison reveals that silver acetylacetonate exhibits lower decomposition temperatures compared to most other metal acetylacetonates. While iron(III) acetylacetonate decomposes at 180-182°C and copper(II) acetylacetonate at 284-288°C, silver acetylacetonate begins decomposition at 100°C. This lower thermal stability has important implications for applications requiring elevated temperatures but proves advantageous for low-temperature processing applications such as thin film deposition.

Regarding coordination geometry, silver acetylacetonate demonstrates greater structural flexibility compared to transition metal analogs. While iron(III) acetylacetonate consistently adopts octahedral geometry with six equivalent iron-oxygen bonds, and copper(II) acetylacetonate typically exhibits square planar coordination, silver acetylacetonate can adopt various coordination modes depending on the specific conditions and additional ligands present. This flexibility stems from the filled d-shell of silver(I), which reduces ligand field stabilization energy constraints that typically govern the coordination geometry of transition metal complexes.

The solubility characteristics of silver acetylacetonate also differ significantly from other metal acetylacetonates. Research has demonstrated that silver acetylacetonate exhibits excellent solubility in organic solvents, making it particularly useful for non-aqueous applications. This contrasts with some transition metal acetylacetonates that may have limited solubility in certain organic media. The high solubility in organic solvents has made silver acetylacetonate especially valuable for applications requiring homogeneous solutions, such as chemical vapor deposition processes and thin film fabrication.

Table 3: Reactivity Comparison of Metal Acetylacetonates

| Property | Silver | Iron(III) | Copper(II) | Cobalt(III) |

|---|---|---|---|---|

| Catalytic Activity | Moderate | High | High | Moderate |

| Thermal Decomposition | 100°C | 180-182°C | 284-288°C | >200°C |

| Light Sensitivity | High | Low | Low | Low |

| Nanoparticle Formation | Excellent | Good | Good | Fair |

| CVD Applications | Excellent | Good | Excellent | Fair |

The unique reactivity patterns of silver acetylacetonate include its exceptional capability for nanoparticle formation through thermal decomposition processes. Research has shown that silver acetylacetonate decomposes at elevated temperatures to generate silver nanoparticles with surface plasmon resonance absorption properties, making it particularly valuable for optical applications. This behavior contrasts with other metal acetylacetonates, where controlled nanoparticle formation may require additional reducing agents or more complex processing conditions.

Research Trajectory and Contemporary Focus

Contemporary research on silver acetylacetonate has evolved to encompass multiple interdisciplinary areas, with particular emphasis on nanotechnology applications, materials science, and advanced synthetic methodologies. The current research trajectory reflects a shift from fundamental coordination chemistry studies toward applied research focused on exploiting the compound's unique properties for technological applications.

Table 4: Contemporary Research Areas and Applications

| Research Area | Application Focus | Key Developments | Timeline |

|---|---|---|---|

| Nanoparticle Synthesis | Silver nanoparticle precursor | Controlled size and morphology | 2010-present |

| Chemical Vapor Deposition | Thin film fabrication | Improved volatility with Lewis bases | 2015-present |

| Antimicrobial Materials | Bioactive silver release | Enhanced antimicrobial properties | 2018-present |

| Catalysis | Organic synthesis | Carbene insertion reactions | 2020-present |

| Composite Materials | Graphene oxide decoration | One-pot synthesis methods | 2022-present |

Recent developments in nanoparticle synthesis using silver acetylacetonate have focused on achieving precise control over particle size, morphology, and distribution. A significant advancement involves the spontaneous decomposition of silver acetylacetonate in aqueous solutions to produce naked silver nanoparticles without the need for external reducing agents or stabilizing ligands. Research has demonstrated that this decomposition process can be monitored using ultraviolet-visible spectroscopy, with the characteristic absorption band at 292 nanometers decreasing in intensity while a broad new band forms around 424 nanometers, indicating nanoparticle formation. The complete synthesis typically requires approximately 23 hours at room temperature, resulting in nanoparticles with mean diameters of 25 ± 1 nanometers and Z-potential values of -35 ± 1 millivolts.

Chemical vapor deposition applications represent another significant contemporary research focus. While unadducted silver acetylacetonate exhibits limited volatility, research has demonstrated that Lewis-base adducted silver acetylacetonates with phosphines, phosphites, alkenes, and alkynes as auxiliary ligands show improved stability and volatility characteristics. These modified complexes have been successfully applied as chemical vapor deposition precursors, demonstrating enhanced performance compared to the parent compound. The development of these adducts has addressed one of the primary limitations of silver acetylacetonate for vapor-phase applications.

Table 5: Recent Research Developments (2020-2025)

| Year | Development | Research Group/Institution | Significance |

|---|---|---|---|

| 2020 | Improved CVD precursor stability | Various institutions | Enhanced thin film quality |

| 2022 | Graphene oxide nanocomposite synthesis | Multiple research groups | Advanced material properties |

| 2023 | Antimicrobial mechanism elucidation | Biomedical research institutions | Improved biomedical applications |

| 2024 | Catalytic applications expansion | Organic chemistry research | New synthetic methodologies |

| 2025 | One-pot synthesis optimization | Materials science laboratories | Simplified processing |

Contemporary research has also explored the antimicrobial properties of silver acetylacetonate, particularly its effectiveness against pathogenic bacteria. Studies have investigated the compound's activity against Acinetobacter baumannii, a critical pathogen identified by the World Health Organization. The antimicrobial efficacy stems from the release of silver ions in biological environments, which interact with bacterial cell membranes, disrupt cellular respiration, and interfere with DNA replication processes. Research has demonstrated that concentrations as low as 7.8 milligrams per liter can produce rapid loss of bacterial growth, while concentrations of 15.6 milligrams per liter result in permanent loss of viability.

The integration of silver acetylacetonate into composite materials represents an emerging research direction with significant potential. Recent studies have focused on the synthesis of nanocomposites consisting of silver nanoparticles decorated on graphene oxide nanosheets. This research has developed both ex situ and in situ synthesis approaches, with the in situ method involving the formation of silver nanoparticles directly in the presence of suspended graphene oxide, allowing the nanomaterial surface to act as a nucleation site. These nanocomposites exhibit enhanced properties compared to individual components, including improved electrical conductivity and enhanced antimicrobial activity.

Propriétés

Numéro CAS |

15525-64-1 |

|---|---|

Formule moléculaire |

C5H7AgO2 |

Poids moléculaire |

206.98 g/mol |

Nom IUPAC |

silver pentane-2,4-dione |

InChI |

InChI=1S/C5H7O2.Ag/c1-4(6)3-5(2)7;/h3H,1-2H3;/q-1;+1 |

Clé InChI |

UEGHNEVWUGTMES-UHFFFAOYSA-N |

SMILES isomérique |

C/C(=C/C(=O)C)/O.[Ag] |

SMILES canonique |

CC(=O)[CH-]C(=O)C.[Ag+] |

Point d'ébullition |

225ºC |

melting_point |

100ºC |

Autres numéros CAS |

15525-64-1 |

Pictogrammes |

Irritant; Health Hazard |

Origine du produit |

United States |

Méthodes De Préparation

Reaction Mechanism and Stoichiometry

The conventional method involves reacting silver nitrate (AgNO₃) with acetylacetone (Hacac) in an aqueous medium under basic conditions. The reaction proceeds via ligand exchange, where the enolic form of acetylacetone deprotonates and coordinates to Ag⁺ ions. The stoichiometric equation is:

Key parameters include:

Purification and Yield Optimization

Post-synthesis, the product is isolated via vacuum filtration and washed with cold ethanol to remove residual nitrate. Recrystallization from acetone or methanol enhances purity (>98%), as confirmed by elemental analysis. Industrial-scale adaptations employ continuous flow reactors to achieve yields of 85–90% with throughputs exceeding 50 kg/day.

Methanol-Based Synthesis with Ligand Modifications

Solvent-Driven Coordination Chemistry

A methanol-mediated approach, detailed in, utilizes modified acetylacetonate ligands (e.g., 3-(3,5-dimethyl-pyrazol-4-yl)pentane-2,4-dione) to stabilize silver clusters. The synthesis of [Ag₆(HacacPz)₆] involves:

-

Dissolving H₂acacPz (0.05 mmol) and AgNO₃ (0.03 mmol) in methanol.

-

Stirring for 12 hours at ambient temperature to form a colorless precipitate.

This method yields 64% of a hexanuclear silver complex, demonstrating the role of solvent polarity in directing cluster geometry.

Comparative Analysis of Solvent Systems

Table 1: Solvent Effects on Ag(acac) Synthesis

| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| Methanol | 12 | 64 | 95 |

| Ethanol | 8 | 78 | 97 |

| Acetone | 6 | 82 | 93 |

Methanol’s low dielectric constant slows ligand substitution, favoring larger clusters, whereas acetone accelerates nucleation but compromises purity.

Alternative Methods: Metal Oxide/Hydroxide Routes

Silver Oxide as a Precursor

Patents describe a solvent-free method where Ag₂O reacts directly with Hacac:

Conditions:

This approach eliminates nitrate byproducts, simplifying waste management in industrial settings.

Hydrogen Peroxide-Assisted Oxidation

Adapted from palladium acetylacetonate synthesis, Ag(acac) can be prepared via oxidative dissolution of metallic silver:

-

Ag metal is treated with H₂O₂ and Hacac at 80°C.

-

NaOH adjusts pH to 9, precipitating Ag(acac).

Table 2: Oxidizing Agent Efficacy

| Oxidizing Agent | Reaction Time (h) | Yield (%) |

|---|---|---|

| H₂O₂ | 1 | 94 |

| O₂ (g) | 3 | 88 |

| KNO₃ | 2 | 85 |

H₂O₂ outperforms gaseous O₂ by accelerating Ag⁺ liberation without side reactions.

Industrial-Scale Production and Challenges

Continuous Flow Reactor Design

Modern plants utilize tubular reactors with in-line pH sensors and temperature control modules. Key advantages include:

Analyse Des Réactions Chimiques

Types of Reactions

(Pentane-2,4-dionato-O,O’)silver undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form silver oxide.

Reduction: It can be reduced to metallic silver.

Substitution: The acetylacetonate ligands can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.

Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines or amines under mild conditions

Major Products Formed

Applications De Recherche Scientifique

Chemistry

Silver acetylacetonate is primarily used as a precursor for synthesizing silver nanoparticles through various methods such as chemical vapor deposition and sol-gel processes. These nanoparticles have applications in catalysis and materials science.

Case Study: Nanoparticle Synthesis

A study demonstrated the controlled synthesis of silver nanoparticles using silver acetylacetonate as a precursor, achieving high purity and stability in the resulting nanoparticles . The synthesis was characterized by techniques such as transmission electron microscopy and ultraviolet-visible absorption spectroscopy.

Biology

The compound exhibits notable antimicrobial properties, making it useful in developing antimicrobial agents. Silver ions released from the compound can inhibit bacterial growth, which is beneficial in various biological applications.

Application in Antimicrobial Agents

Silver acetylacetonate has been explored for its potential in formulating topical antimicrobial agents. Research indicates that silver-based compounds can effectively combat pathogens by disrupting their metabolic processes .

Medicine

In medicine, silver acetylacetonate is being investigated for its role in drug delivery systems and as a component in medical devices due to its biocompatibility and antimicrobial properties.

Case Study: Acne Treatment Compositions

A patent describes a composition combining nanosilver with acne treatment agents to create formulations that effectively target acne-causing bacteria while minimizing irritation . This highlights the potential of silver acetylacetonate in dermatological applications.

Industry

The compound is utilized in producing conductive inks and coatings for electronic applications. Its ability to form stable dispersions makes it suitable for use in printed electronics and sensors.

Application in Conductive Inks

Silver acetylacetonate has been used to synthesize conductive inks that maintain high electrical conductivity while being compatible with various substrates, crucial for modern electronic devices .

Mécanisme D'action

The mechanism of action of (Pentane-2,4-dionato-O,O’)silver involves the release of silver ions (Ag+) in solution. These ions interact with various molecular targets, including proteins and nucleic acids, leading to the disruption of cellular processes. The silver ions can also generate reactive oxygen species (ROS), which contribute to their antimicrobial activity .

Comparaison Avec Des Composés Similaires

Table 1: Key Properties of Metal Acetylacetonates

- Catalytic Activity: Silver acetylacetonate facilitates carbene insertion reactions via silver enolate intermediates, a mechanism distinct from sodium acetylacetonate, which lacks catalytic activity under similar conditions .

- Nanoparticle Synthesis: Silver acetylacetonate decomposes thermally to form nanoparticles with SPR absorption, whereas platinum acetylacetonate requires mechanochemical reduction (e.g., ball-milling with carbon nanotubes) .

- CO₂ Solubility: Silver acetylacetonate has negligible solubility in supercritical CO₂ (<0.01 wt% at 70 MPa), contrasting sharply with Ag-AOT-TMH (1.2 wt% at 52 MPa), which enables scalable nanoparticle production in CO₂-rich environments .

Silver Acetylacetonate vs. Silver Nicotinylacetonate

Silver nicotinylacetonate shares structural similarities with silver acetylacetonate but demonstrates distinct decomposition pathways. Both compounds decompose in basic aqueous solutions to yield metallic silver, but silver nicotinylacetonate forms unstable intermediates that rapidly degrade, limiting its utility in controlled synthesis .

Silver Acetylacetonate vs. Silver Acetate

Table 2: Comparison with Silver Acetate

- Safety : Silver acetate (CAS 563-63-3) is classified as a laboratory reagent with stringent industrial safety protocols, whereas silver acetylacetonate requires specialized handling due to its reactive decomposition products .

Activité Biologique

Silver acetylacetonate (Ag(acac)) is an organometallic compound that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article explores the biological activity of silver acetylacetonate, focusing on its antimicrobial properties, mechanisms of action, and relevant research findings.

Overview of Silver Acetylacetonate

Silver acetylacetonate is a silver source that is soluble in organic solvents. It has been used in various applications, including as a precursor for the synthesis of silver nanoparticles (AgNPs) due to its thermal stability and ability to form complexes with ligands . The compound is recognized for its antimicrobial properties, which are attributed to the bioactive silver ions released upon dissolution.

Antimicrobial Activity

Mechanism of Action

The antimicrobial efficacy of silver compounds, including silver acetylacetonate, primarily stems from the release of silver ions (Ag⁺) in biological environments. These ions interact with bacterial cell membranes, leading to:

- Disruption of Membrane Integrity : Silver ions bind to thiol groups in membrane proteins, causing structural alterations and increased permeability.

- Inhibition of Cellular Respiration : Ag⁺ interferes with enzymes involved in respiration and energy production.

- DNA Interaction : Silver ions can bind to DNA, disrupting replication and transcription processes.

Studies have shown that silver acetylacetonate exhibits significant antibacterial activity against various pathogens, including Acinetobacter baumannii, a critical pathogen identified by the World Health Organization (WHO) .

Case Studies and Experimental Data

-

Efficacy Against Acinetobacter baumannii

A study investigated the antimicrobial activity of silver acetate (related compound) against A. baumannii using the Galleria mellonella larvae model. The results indicated that:Concentration (mg/L) Observed Effect 3.91 No significant growth reduction 7.8 Rapid loss of growth 15.6 Permanent loss of viability -

Biofilm Inhibition

Silver acetylacetonate was also evaluated for its ability to inhibit biofilm formation by A. baumannii. Biofilms are critical in chronic infections as they provide a protective environment for bacteria. The study revealed that silver compounds effectively reduced biofilm formation, thereby enhancing their potential as therapeutic agents . -

Synthesis and Characterization of Silver Nanoparticles

Research has highlighted the synthesis of silver nanoparticles using silver acetylacetonate as a precursor. These nanoparticles exhibited enhanced antimicrobial properties compared to their bulk counterparts due to their increased surface area and reactivity .

Q & A

Basic Research Questions

Q. How is silver acetylacetonate synthesized, and what parameters are critical for ensuring purity and yield?

- Methodological Answer : Synthesis typically involves reacting silver nitrate with acetylacetone in a 1:2 molar ratio under controlled pH (~8–10) in aqueous or ethanol media. Key parameters include:

- Temperature : Maintain 40–60°C to avoid decomposition .

- Purification : Recrystallize from acetone or methanol, followed by vacuum drying to remove solvent residues .

- Characterization : Confirm purity via elemental analysis (Ag content) and FT-IR spectroscopy (C=O stretching at ~1600 cm⁻¹) .

Q. What spectroscopic techniques are essential for characterizing silver acetylacetonate?

- Methodological Answer :

- FT-IR : Identify acetylacetonate ligand coordination via C=O and C-H stretching bands .

- NMR (¹H/¹³C) : Limited utility due to paramagnetic Ag(I), but ligand proton signals in DMSO-d6 can confirm ligand integrity .

- X-ray Diffraction (XRD) : Resolve crystal structure and confirm octahedral geometry around Ag centers .

Q. What safety protocols are mandatory when handling silver acetylacetonate?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Waste Management : Collect solid/liquid waste separately; neutralize with sodium bicarbonate before disposal .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile organic byproducts .

Q. How does silver acetylacetonate function as a catalyst in cross-coupling reactions?

- Methodological Answer : Ag(acac) acts as a Lewis acid, facilitating electron transfer in reactions like Suzuki-Miyaura coupling. Optimize by:

- Solvent Choice : Use polar aprotic solvents (e.g., DMF) to enhance Ag solubility .

- Ligand Ratios : Maintain a 1:1 Ag-to-substrate ratio to prevent Ag nanoparticle formation .

Q. How is thermal stability assessed for silver acetylacetonate?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperature (typically ~180–200°C) .

- Differential Scanning Calorimetry (DSC) : Identify endothermic peaks corresponding to ligand dissociation .

Advanced Research Questions

Q. How can discrepancies between experimental and computational data on silver acetylacetonate’s thermodynamic properties be resolved?

- Methodological Answer :

- Validate Computational Models : Compare DFT calculations (e.g., B3LYP/def2-TZVP) with experimental vapor pressure data .

- Error Analysis : Account for lattice energy approximations in solid-state simulations .

- Collaborative Studies : Cross-reference with published crystallographic datasets (e.g., CCDC) to refine parameters .

Q. What strategies improve the catalytic efficiency of silver acetylacetonate in photoredox reactions?

- Methodological Answer :

- Ligand Modification : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance redox activity .

- Co-catalysts : Pair with Ru(bpy)₃²⁺ to extend excited-state lifetimes .

- In Situ Characterization : Use UV-vis spectroscopy to monitor Ag(I)/Ag(0) transitions during catalysis .

Q. What advanced spectroscopic methods resolve ambiguities in silver acetylacetonate’s electronic structure?

- Methodological Answer :

- EPR Spectroscopy : Detect paramagnetic intermediates in redox-active systems .

- X-ray Absorption Spectroscopy (XAS) : Probe Ag coordination geometry and oxidation state in solution .

- Time-Resolved IR : Track ligand dissociation kinetics under thermal stress .

Q. How can computational modeling predict silver acetylacetonate’s reactivity in novel reaction environments?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate solvent effects on Ag-ligand dissociation energies .

- Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites .

- Machine Learning : Train models on existing catalytic datasets to predict optimal reaction conditions .

Q. What methodologies mitigate environmental risks of silver acetylacetonate in lab-scale applications?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.